molecular formula C22H23ClFN7O2S2 B10870073 4-(2-{N''-[(3-chloro-4-fluorophenyl)carbamothioyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide

4-(2-{N''-[(3-chloro-4-fluorophenyl)carbamothioyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide

Cat. No.: B10870073
M. Wt: 536.0 g/mol
InChI Key: PTJRVCFHZQHYQL-UHFFFAOYSA-N
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Description

4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a pyrimidinyl group, and a chlorofluorophenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the benzenesulfonamide intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Synthesis of the pyrimidinyl intermediate: This step involves the preparation of the 4,6-dimethylpyrimidin-2-yl intermediate through a series of reactions, including condensation and cyclization.

    Coupling of intermediates: The final step involves the coupling of the benzenesulfonamide and pyrimidinyl intermediates with the 3-chloro-4-fluorophenyl isocyanate to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The presence of the chlorofluorophenyl group may enhance its binding affinity and specificity for certain targets, while the pyrimidinyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide include:

    4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4-methylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide: This compound has a similar structure but with a different pyrimidinyl group.

    4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide analogs: These analogs may have variations in the substituents on the benzenesulfonamide or pyrimidinyl groups, leading to differences in their chemical and biological properties.

The uniqueness of 4-(2-{N’‘-[(3-chloro-4-fluorophenyl)carbamothioyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}ethyl)benzenesulfonamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H23ClFN7O2S2

Molecular Weight

536.0 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-sulfamoylphenyl)ethyl]carbamimidoyl]thiourea

InChI

InChI=1S/C22H23ClFN7O2S2/c1-13-11-14(2)28-21(27-13)30-20(31-22(34)29-16-5-8-19(24)18(23)12-16)26-10-9-15-3-6-17(7-4-15)35(25,32)33/h3-8,11-12H,9-10H2,1-2H3,(H2,25,32,33)(H3,26,27,28,29,30,31,34)

InChI Key

PTJRVCFHZQHYQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)S(=O)(=O)N)NC(=S)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

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